N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
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Overview
Description
N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound featuring both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves the reaction of 3-aminopyridine with 2-bromo-4-(2-pyridyl)thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium borohydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The exact mechanism of action for N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-Pyridyl methanol derivatives: These compounds share the pyridine ring and have similar chemical properties.
Oxazole derivatives: These compounds contain the thiazole ring and exhibit similar reactivity.
Uniqueness
N-(3-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is unique due to the combination of pyridine and thiazole rings in its structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-pyridin-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-15-11(5-1)12-9-18-13(17-12)16-10-4-3-6-14-8-10/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUWQXYKMJMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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